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Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

Cat. No.: B10775154 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: [Met5]-Enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid pentapeptide

that plays a significant role in pain modulation and neurotransmission by acting as a ligand for

opioid receptors.[1] The synthesis of its amide analogs is of great interest in drug development,

as C-terminal amidation can enhance metabolic stability and alter receptor binding affinity and

selectivity. Solid-Phase Peptide Synthesis (SPPS), particularly using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry, provides an efficient and robust methodology for

synthesizing these analogs.[2] This document provides a detailed protocol for the manual solid-

phase synthesis of [Met5]-Enkephalin amide and its analogs, from resin preparation to final

peptide purification and characterization.

I. Experimental Overview & Workflow
The synthesis follows the Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminal

amide upon cleavage. The workflow involves sequential steps of deprotection of the N-terminal

Fmoc group, followed by the coupling of the next Fmoc-protected amino acid until the desired

peptide sequence is assembled. Finally, the peptide is cleaved from the resin with

simultaneous removal of side-chain protecting groups.
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Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

II. Materials and Reagents
Table 1: Reagents and Consumables
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Item Supplier/Grade Notes

Rink Amide MBHA Resin 100-200 mesh, ~0.6 mmol/g
For C-terminal amide peptides.

[3]

Fmoc-Tyr(tBu)-OH Peptide Synthesis Grade

Fmoc-Gly-OH Peptide Synthesis Grade

Fmoc-Phe-OH Peptide Synthesis Grade

Fmoc-Met-OH Peptide Synthesis Grade

N,N-Dimethylformamide (DMF)
Amine-free, Peptide Synthesis

Grade

Crucial for preventing

premature Fmoc deprotection.

[3]

Dichloromethane (DCM) ACS Grade

Piperidine Reagent Grade For Fmoc deprotection.

HATU Reagent Grade Coupling activator.[4]

HOBt Reagent Grade Coupling additive.[5]

DIEA (or NMM) Reagent Grade Base for coupling reaction.

Trifluoroacetic Acid (TFA) Reagent Grade For cleavage from resin.[4]

Triisopropylsilane (TIS) Reagent Grade Scavenger for cleavage.

1,2-Ethanedithiol (EDT) Reagent Grade Scavenger for Met oxidation.

Diethyl Ether Anhydrous, cold For peptide precipitation.

Acetonitrile (ACN) HPLC Grade

Deionized Water 18 MΩ·cm

III. Detailed Experimental Protocols
Protocol 1: Peptide Synthesis (0.1 mmol scale)
This protocol details the manual synthesis of the pentapeptide H-Tyr-Gly-Gly-Phe-Met-NH₂.
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Resin Preparation:

Place 167 mg of Rink Amide MBHA resin (~0.1 mmol) in a fritted peptide synthesis vessel.

Add 5 mL of DMF to swell the resin. Gently agitate for 30 minutes and then drain the DMF.

[3]

First Amino Acid Coupling (Fmoc-Met-OH):

Activation: In a separate vial, dissolve Fmoc-Met-OH (3 eq, 0.3 mmol), HATU (3 eq, 0.3

mmol), and HOBt (3 eq, 0.3 mmol) in 2 mL of DMF. Add DIEA (6 eq, 0.6 mmol) and mix for

1-2 minutes.[4]

Coupling: Add the activated amino acid solution to the swollen resin. Agitate at room

temperature for 2 hours.

Washing: Drain the vessel and wash the resin sequentially with DMF (3 x 5 mL) and DCM

(3 x 5 mL).

Fmoc-Deprotection:

Add 5 mL of 20% piperidine in DMF to the resin.

Agitate for 20 minutes. Drain the solution.[5]

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of

piperidine.

Subsequent Amino Acid Couplings (Phe, Gly, Gly, Tyr):

Repeat steps 2 (using the next amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH,

Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) and 3 for each subsequent amino acid.

A ninhydrin test can be performed after each coupling step to ensure completion (a

negative test indicates a free secondary amine is absent).

Final Deprotection and Washing:
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After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection

(Step 3).

Wash the peptide-resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection
Prepare Cleavage Cocktail:

In a fume hood, prepare 5 mL of the cleavage cocktail: 92.5% TFA, 2.5% Water, 2.5% TIS,

2.5% EDT. The EDT is particularly important to prevent the oxidation of the Methionine

side chain.

Cleavage Reaction:

Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

Agitate gently at room temperature for 2-3 hours.

Peptide Collection:

Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL

centrifuge tube.

Wash the resin with an additional 1-2 mL of fresh TFA to ensure complete recovery.

Protocol 3: Precipitation and Purification
Precipitation:

Add the TFA solution dropwise into a centrifuge tube containing 40 mL of cold diethyl

ether. A white precipitate of the crude peptide should form.

Incubate at -20°C for 30 minutes to maximize precipitation.

Centrifuge the mixture (e.g., 3000 x g for 10 min), discard the supernatant, and wash the

peptide pellet with cold ether two more times.
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Drying:

After the final wash, carefully decant the ether and dry the crude peptide pellet under

vacuum.

Purification by RP-HPLC:

Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.[4]

Typical Gradient: A linear gradient of 0-60% B over 30 minutes (Solvent A: 0.1% TFA in

Water; Solvent B: 0.1% TFA in Acetonitrile).[4]

Monitor the elution at 220 nm and 280 nm. Collect fractions corresponding to the major

product peak.

Lyophilization:

Combine the pure fractions, freeze the solution, and lyophilize to obtain the final peptide

as a white, fluffy powder.

IV. Characterization and Data
The identity and purity of the synthesized [Met5]-Enkephalin amide should be confirmed by

analytical RP-HPLC and mass spectrometry.

Table 2: Expected Synthesis and Characterization Data
Parameter Expected Result Method

Crude Purity >70% Analytical RP-HPLC

Final Purity >95% Analytical RP-HPLC

Overall Yield 15-40% Gravimetric analysis

Molecular Weight Expected [M+H]⁺: 574.26 ESI-MS or MALDI-TOF

Amino Acid Analysis Tyr:1, Gly:2, Phe:1, Met:1 AAA after acid hydrolysis
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Table 3: Biological Activity of Selected Enkephalin
Analogs
This table presents example data on how modifications can affect biological potency, as

reported in the literature.

Analog Modification
Relative Potency
(Morphine=1)

Receptor Target

[Met5]-

Enkephalinamide
C-terminal Amide ~1.0 μ/δ-Opioid

[D-Ala², Met⁵]-

Enkephalinamide
D-Ala at position 2 0.43 μ/δ-Opioid[2]

[D-Ser², D-Met⁵]-

Enkephalinamide
D-Ser at 2, D-Met at 5 Potent Analgesic μ/δ-Opioid[2]

[D-Nva², D-Met⁵]-

Enkephalinamide
D-Nva at 2, D-Met at 5 82.82 μ/δ-Opioid[2]

V. Signaling Pathway
[Met5]-Enkephalin and its analogs primarily exert their effects by acting as agonists at opioid

receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway

involves the inhibition of neuronal activity.
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Caption: Opioid receptor signaling pathway activated by [Met5]-Enkephalin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note & Protocol: Solid-Phase Synthesis of
[Met5]-Enkephalin Amide Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10775154#solid-phase-synthesis-of-met5-
enkephalin-amide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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